

Ac-rC phosphoramidite molecular weight and formula

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Compound of Interest

Compound Name: Ac-rC Phosphoramidite

Cat. No.: B10832051

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In-Depth Technical Guide to Ac-rC Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-acetyl-cytidine (Ac-rC) phosphoramidite, a crucial building block in the chemical synthesis of RNA oligonucleotides. This document details its physicochemical properties, experimental protocols for its use in solid-phase synthesis, and a workflow diagram illustrating the synthesis cycle.

Core Properties of Ac-rC Phosphoramidite

Ac-rC phosphoramidite is a modified ribonucleoside phosphoramidite used in automated solid-phase RNA synthesis. The N-acetyl group on the cytidine base offers advantages in specific applications of synthetic RNA. The molecule is chemically named N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide.[1]

Physicochemical Data

The key quantitative data for **Ac-rC phosphoramidite** are summarized in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C ₄₇ H ₆₄ N ₅ O ₉ PSi[1][2][3][4]
Molecular Weight	902.10 g/mol [2][5]
Appearance	White to off-white powder
Purity	Typically >98% (as determined by HPLC)[3]
Solubility	Soluble in anhydrous acetonitrile, dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO)[3]
Storage Conditions	Store at -20°C, protected from light and moisture[5]

Experimental Protocol: Solid-Phase RNA Synthesis

The following protocol outlines the standard procedure for incorporating **Ac-rC phosphoramidite** into an RNA oligonucleotide using an automated DNA/RNA synthesizer. This process involves a four-step cycle for each nucleotide addition.

Reagent Preparation

- **Phosphoramidite Solution:** Allow the vial of **Ac-rC phosphoramidite** to equilibrate to room temperature before opening to prevent moisture condensation. Dissolve the phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).
- **Activator Solution:** Prepare a solution of an activator, such as 5-ethylthiotetrazole, in anhydrous acetonitrile.
- **Deblocking Solution:** Prepare a solution of 3% trichloroacetic acid (TCA) in dichloromethane.
- **Capping Solutions:**
 - Cap A: Acetic anhydride/lutidine/THF
 - Cap B: N-methylimidazole/THF

- Oxidizing Solution: Prepare a solution of 0.02 M iodine in a mixture of THF, water, and pyridine.

Automated Synthesis Cycle

The automated synthesis follows a repeated cycle of four main steps for each nucleotide addition:

- Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound growing RNA chain by treating it with the deblocking solution. The release of the trityl cation can be monitored to assess coupling efficiency.
- Coupling: The **Ac-rC phosphoramidite** is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing RNA chain.
- Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions. This step prevents the formation of deletion mutants in the final oligonucleotide sequence.
- Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.

This cycle is repeated until the desired RNA sequence is synthesized.

Cleavage and Deprotection

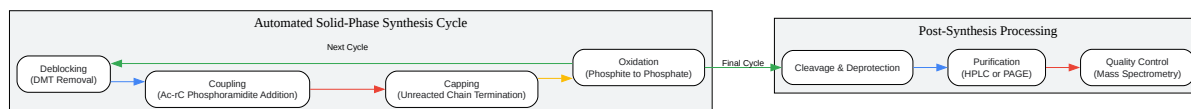
- Cleavage from Solid Support: After the final synthesis cycle, the solid support is transferred to a vial, and a solution of aqueous ammonium hydroxide and methylamine (AMA) is added to cleave the oligonucleotide from the support.
- Base Deprotection: The AMA treatment also removes the protecting groups from the nucleobases, including the acetyl group from the cytidine.
- Desilylation: The 2'-O-tert-butyldimethylsilyl (TBDMS) groups are removed by treatment with a fluoride-containing reagent, such as triethylamine trihydrofluoride (TEA·3HF).

Purification

The crude oligonucleotide is purified to remove truncated sequences and other impurities. Common purification methods include denaturing polyacrylamide gel electrophoresis (PAGE) and high-performance liquid chromatography (HPLC).

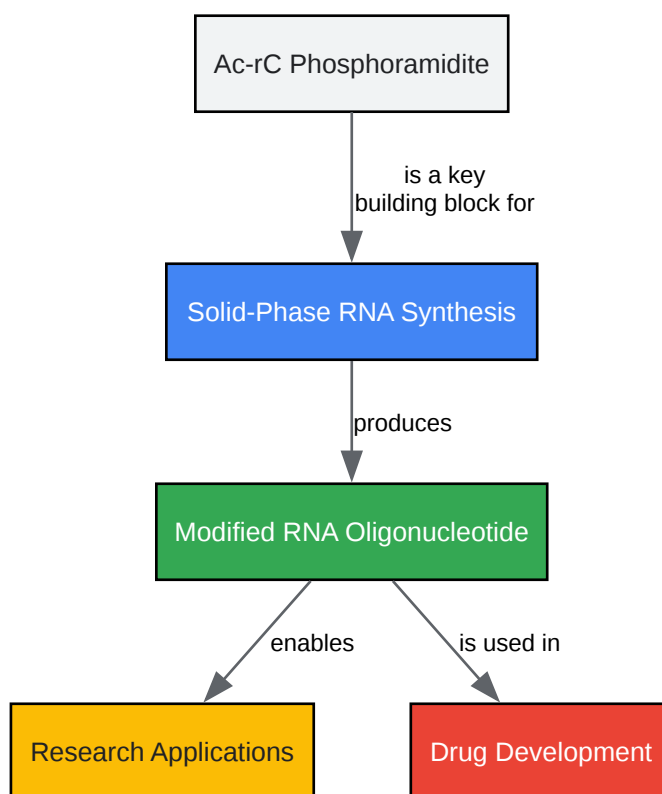
Workflow and Logical Relationships

The following diagrams illustrate the key workflows and logical relationships in the use of **Ac-rC phosphoramidite**.



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Caption: Workflow of RNA synthesis using **Ac-rC phosphoramidite**.



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Caption: Logical relationship of **Ac-rC phosphoramidite** to its application.

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